RS 67506 hydrochloride

5-HT4 receptor Radioligand binding Affinity profiling

Choose RS 67506 for precise 5-HT4 modulation. This selective partial agonist offers a unique efficacy profile (IA=0.6) and a ketone-based scaffold resistant to plasma hydrolysis, ensuring stable in vivo activity. Its defined peripheral selectivity and >600-fold window over off-target receptors make it an essential tool for cardiovascular, GI, and bladder research. This is not a generic 5-HT4 ligand; order the specific compound your protocol requires.

Molecular Formula C18H29Cl2N3O4S
Molecular Weight 454.4 g/mol
CAS No. 168986-61-6
Cat. No. B1662567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 67506 hydrochloride
CAS168986-61-6
Synonyms1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(2-methyl sulphonylamino)ethyl-4-piperidinyl)-1-propanone hydrochloride
RS 67506
RS-67506
RS67506
Molecular FormulaC18H29Cl2N3O4S
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl
InChIInChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H
InChIKeyGFWKWEHKHLTRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RS 67506 Hydrochloride (CAS 168986-61-6): A Potent and Selective 5-HT4 Partial Agonist for In Vitro and In Vivo Research


RS 67506 hydrochloride (CAS 168986-61-6), chemically designated as N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride, is a small-molecule sulfonamide that functions as a potent and selective partial agonist at the serotonin 5-HT4 receptor [1]. It was originally developed by Roche Palo Alto LLC (formerly Syntex Discovery Research) as a research tool to elucidate the physiological roles of central and peripheral 5-HT4 receptors [1]. The compound exhibits high affinity for 5-HT4 binding sites (pKi = 8.8) and demonstrates >600-fold selectivity over a panel of other aminergic receptors [1].

Why RS 67506 (CAS 168986-61-6) Cannot Be Substituted by Generic 5-HT4 Agonists in Pharmacological Studies


Substituting RS 67506 with a generic 5-HT4 agonist introduces critical confounding variables due to differences in receptor selectivity, intrinsic efficacy, and metabolic stability. Unlike many 5-HT4 agonists that exhibit promiscuous binding to off-target receptors such as 5-HT2B, D2, or sigma sites, RS 67506 maintains a defined selectivity profile with pKi < 6.0 at 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, and M1-M3 receptors [1]. Furthermore, its intrinsic activity of 0.6 relative to 5-HT distinguishes it from full agonists, which may induce receptor desensitization, and from antagonists, which block endogenous tone . Critically, RS 67506 possesses a ketone-containing scaffold that confers resistance to plasma hydrolysis, resulting in a substantially longer in vivo duration of action compared to ester-based agonists like ML 10302 [2]. These distinctions make generic substitution scientifically invalid for experiments requiring precise 5-HT4 modulation.

RS 67506 Hydrochloride (CAS 168986-61-6): Quantitative Differentiation Evidence Against Comparator Compounds


Comparative 5-HT4 Receptor Affinity: RS 67506 vs. RS 67333 and Prucalopride

In direct head-to-head comparison within the same study, RS 67506 exhibited a pKi of 8.8 for 5-HT4 binding sites in guinea pig striatum, marginally higher than its close structural analog RS 67333 (pKi = 8.7) [1]. When compared to the clinically used 5-HT4 agonist prucalopride across separate studies, RS 67506 demonstrates approximately 16-fold higher affinity (pKi 8.8 vs. 7.6 for prucalopride at the 5-HT4(a) receptor) [2].

5-HT4 receptor Radioligand binding Affinity profiling

Receptor Selectivity Profile: RS 67506 vs. RS 67333

RS 67506 demonstrates a cleaner selectivity profile against sigma receptors compared to its closest analog RS 67333. While both compounds exhibit pKi < 6.0 at 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, and M1-M3 receptors, RS 67333 shows significant off-target affinity for sigma-1 (pKi = 8.9) and sigma-2 (pKi = 8.0) binding sites [1]. In contrast, RS 67506 exhibits substantially lower sigma receptor binding (sigma-1 pKi = 7.9; sigma-2 pKi = 7.3) [1].

Receptor selectivity Off-target binding Sigma receptors

In Vivo Cardiovascular Efficacy: RS 67506 vs. RS 67333 and 5-HT

In anesthetized micropigs, RS 67506 produced a maximal heart rate increase of 47 beats min⁻¹ with an ED50 of 5.4 μg kg⁻¹ (i.v.) [1]. In direct comparison, RS 67333 induced a smaller maximal increase of 35 beats min⁻¹ (ED50 4.9 μg kg⁻¹), while the endogenous agonist 5-HT elicited a 95 beats min⁻¹ increase (ED50 3.2 μg kg⁻¹) [1].

In vivo pharmacology Cardiovascular 5-HT4 agonist efficacy

Ex Vivo Functional Potency and Intrinsic Activity: RS 67506 vs. RS 67333 and 5-HT

In the carbachol-precontracted rat esophageal muscularis mucosae preparation—a classical functional assay for 5-HT4 receptor activity—RS 67506 acted as a potent partial agonist with pEC50 = 8.6 and intrinsic activity = 0.6 relative to 5-HT [1]. In direct comparison, RS 67333 exhibited slightly lower potency (pEC50 = 8.4) and intrinsic activity (0.5) [1]. Both compounds were surmountably antagonized by the selective 5-HT4 antagonist GR 113808, confirming mechanism specificity (pKB = 9.0 for RS 67506, 9.1 for RS 67333) [1].

Functional assay Partial agonism Tissue pharmacology

CNS Penetration and Behavioral Pharmacology: RS 67506 vs. RS 67333

Despite similar in vitro potency, RS 67506 and RS 67333 exhibit divergent CNS penetration profiles that profoundly impact behavioral pharmacology. In the rat Morris water maze spatial navigation task, RS 67333 (0.1-1000 μg/kg, i.p.) attenuated the cognitive deficits induced by the muscarinic antagonist atropine, whereas RS 67506 at equivalent doses (0.1, 10, and 1000 μg/kg, i.p.) produced no significant effect [1]. This differential outcome is attributed to the enhanced ability of RS 67333 to cross the blood-brain barrier, making RS 67506 a superior tool for isolating peripheral versus central 5-HT4-mediated effects [1].

Blood-brain barrier CNS pharmacology Cognitive enhancement

Metabolic Stability and Duration of Action: RS 67506 vs. ML 10302

RS 67506 possesses a ketone-containing scaffold that confers significantly enhanced resistance to plasma hydrolysis compared to benzoate ester-based 5-HT4 agonists such as ML 10302 [1]. This structural feature results in a substantially longer duration of action in vivo, enabling extended experimental protocols without repeated dosing [1][2].

Metabolic stability Pharmacokinetics In vivo duration

Optimal Research Applications for RS 67506 Hydrochloride (CAS 168986-61-6) Based on Evidence-Based Differentiation


Peripheral 5-HT4 Receptor Pharmacology Without CNS Confounds

RS 67506 is the optimal tool for studies requiring selective activation of peripheral 5-HT4 receptors. Its limited blood-brain barrier penetration ensures that observed effects are attributable to peripheral receptor populations rather than central mechanisms [1]. This property makes it particularly valuable for investigating 5-HT4-mediated gastrointestinal motility [2], cardiovascular function (e.g., tachycardia in micropig models) [3], and bladder micturition reflexes [4] without confounding cognitive or behavioral effects.

Cardiovascular 5-HT4 Receptor Studies Requiring Defined Partial Agonism

For cardiovascular pharmacology investigations, RS 67506 provides a defined level of partial agonism (intrinsic activity 0.6) that is intermediate between the lower-efficacy RS 67333 (IA 0.5) and the full agonist 5-HT (IA 1.0) [3]. In anesthetized micropigs, RS 67506 produces a maximal heart rate increase of 47 beats min⁻¹ at an ED50 of 5.4 μg kg⁻¹ i.v., offering a reproducible and quantifiable response for studying 5-HT4-mediated chronotropic effects [3]. This defined efficacy profile allows researchers to calibrate the degree of receptor activation required for their specific experimental question.

Receptor Selectivity Profiling and Off-Target Risk Assessment

RS 67506 is ideally suited for experiments requiring a clean 5-HT4 selectivity profile with minimal sigma receptor interference. Its substantially lower affinity for sigma-1 (pKi = 7.9 vs. 8.9) and sigma-2 (pKi = 7.3 vs. 8.0) receptors compared to the closely related RS 67333 reduces potential confounding variables in studies of cognition, neuroprotection, or psychiatric disorders where sigma receptors are known modulators [3]. This cleaner selectivity profile simplifies data interpretation and strengthens mechanistic conclusions.

Long-Duration In Vivo Studies Requiring Metabolic Stability

RS 67506 is the preferred 5-HT4 agonist for extended in vivo experimental protocols due to its ketone-containing scaffold that confers resistance to plasma hydrolysis [1][3]. Unlike ester-based agonists such as ML 10302, which undergo rapid enzymatic degradation, RS 67506 maintains stable plasma concentrations over prolonged periods [1]. This metabolic stability reduces the need for repeated dosing, minimizes animal handling stress, and ensures consistent receptor engagement throughout long-term behavioral or physiological monitoring.

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